molecular formula C12H15N3OS B10935319 N-(1,5-dimethyl-1H-pyrazol-4-yl)-4,5-dimethylthiophene-2-carboxamide

N-(1,5-dimethyl-1H-pyrazol-4-yl)-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B10935319
M. Wt: 249.33 g/mol
InChI Key: FHQOPBAEKQAMJY-UHFFFAOYSA-N
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Description

N~2~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a pyrazole ring and a thiophene ring

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-4-yl)-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C12H15N3OS/c1-7-5-11(17-9(7)3)12(16)14-10-6-13-15(4)8(10)2/h5-6H,1-4H3,(H,14,16)

InChI Key

FHQOPBAEKQAMJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=C(N(N=C2)C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes: The synthesis begins with the preparation of the pyrazole and thiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.

    Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

N~2~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced with other groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions vary depending on the desired transformation.

    Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with cellular components. For example, it may inhibit certain enzymes involved in inflammation or microbial growth.

Comparison with Similar Compounds

N~2~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide and N-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3-dimethoxybenzamide share structural similarities.

    Uniqueness: The unique combination of the pyrazole and thiophene rings in N2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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